4-Butyl-2-nitrophenol
Description
Structure
3D Structure
Properties
CAS No. |
52899-59-9 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
4-butyl-2-nitrophenol |
InChI |
InChI=1S/C10H13NO3/c1-2-3-4-8-5-6-10(12)9(7-8)11(13)14/h5-7,12H,2-4H2,1H3 |
InChI Key |
YNCKBAUMTMYXSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Alkylnitrophenols
Strategic Approaches to Alkylnitrophenol Synthesis
The creation of alkylnitrophenols like 4-butyl-2-nitrophenol relies on two main retrosynthetic disconnections: nitration of an existing alkylphenol or alkylation of a nitrophenol. The choice of strategy is often dictated by the availability of starting materials and the desired regioselectivity.
Regioselective Nitration of Phenolic Precursors
The direct nitration of 4-substituted phenols is a common and direct route to 2-nitro derivatives. The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. numberanalytics.com When the para position is blocked by an alkyl group, such as the butyl group in 4-butylphenol, the incoming nitro group is predominantly directed to the ortho position.
A straightforward method for the synthesis of 4-n-butyl-2-nitrophenol involves the dropwise addition of 70% nitric acid to a suspension of 4-n-butylphenol in water while cooling. prepchem.com Similarly, 4-tert-butyl-2-nitrophenol (B1265401) can be synthesized by nitrating 4-tert-butylphenol (B1678320) with a mixture of nitric acid and sulfuric acid at low temperatures (0–5°C) to achieve high regioselectivity for the ortho-nitro product.
Table 1: Nitration of 4-Alkylphenols
| Starting Material | Nitrating Agent | Conditions | Major Product | Yield | Reference |
| 4-n-butylphenol | 70% HNO₃ in water | Cooling | 4-n-butyl-2-nitrophenol | Not specified | prepchem.com |
| 4-tert-butylphenol | HNO₃/H₂SO₄ | 0–5°C | 4-tert-butyl-2-nitrophenol | 80-85% |
The nitration of phenols can be complicated by oxidative side reactions, leading to the formation of tarry materials, especially under harsh conditions. msu.edu The mechanism of nitration can involve an electron-transfer pathway, particularly with reagents like peroxynitrite, which can lead to nitrated phenolic products. researchgate.net In some biological systems, ammonia-oxidizing bacteria can transform alkylphenols into their nitro derivatives, suggesting an abiotic nitration by biogenically produced nitrite (B80452). researchgate.net This transformation is significant as nitration can alter the biological activity of these compounds. researchgate.net
The oxidation of phenols can proceed through single-electron or two-electron transfer mechanisms, leading to phenoxyl radicals or quinones, respectively. numberanalytics.com These reactive intermediates can influence the course of the nitration reaction and the formation of byproducts.
The nature and position of alkyl substituents on the phenol ring significantly influence the regioselectivity of nitration. Alkyl groups are electron-donating and activating, further enhancing the reactivity of the aromatic ring towards electrophilic attack. msu.edu
The steric bulk of the alkyl group plays a crucial role. For instance, in the nitration of toluene, the product distribution is 58.5% ortho, 37% para, and 4.5% meta. msu.edu However, for tert-butylbenzene, the increased steric hindrance from the bulky tert-butyl group leads to a significant shift in the product ratio to 16% ortho, 8% meta, and 75% para. msu.edu When the para position is already occupied, as in 4-tert-butylphenol, the directing effect of the hydroxyl group and the steric hindrance of the tert-butyl group work in concert to favor nitration at the ortho position.
The regioselectivity of nitration is also influenced by the reaction conditions. For example, kinetic control, which favors the fastest-forming product, often leads to a higher proportion of the ortho isomer in phenol nitration. sparkl.me Thermodynamic control, achieved at higher temperatures, favors the most stable product, which is typically the para isomer. sparkl.me
Oxidative Nitration Mechanisms in Alkylphenol Systems
Alkylation Reactions in Nitrophenol Synthesis
An alternative synthetic route involves the alkylation of a nitrophenol. This approach can be advantageous when the desired nitrophenol isomer is readily available or when direct nitration of the corresponding alkylphenol gives poor yields or undesired byproducts.
Friedel-Crafts alkylation is a primary method for introducing a butyl group onto an aromatic ring. For instance, 4-tert-butylphenol can be prepared by the alkylation of phenol with tert-butyl alcohol in the presence of concentrated sulfuric acid or with tert-butyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). This 4-tert-butylphenol can then be nitrated as described previously.
The tert-butylation of phenols can also be catalyzed by a range of materials including phosphoric acid, boron trifluoride, activated clays, zeolites, and acidic ion-exchange resins. scientificupdate.com The choice of catalyst can influence the regioselectivity of the alkylation. For example, some solid catalysts have shown ortho-selectivity for the introduction of the first tert-butyl group.
The bulky tert-butyl group can also be used as a positional protecting group to control the regioselectivity of subsequent reactions. scientificupdate.com After directing other substituents to the desired positions, the tert-butyl group can be removed via a retro-Friedel-Crafts reaction. scientificupdate.com
Advanced Synthetic Techniques and Catalysis in Alkylnitrophenol Formation
Modern synthetic chemistry offers a variety of advanced techniques and catalytic systems to improve the efficiency, selectivity, and sustainability of alkylnitrophenol synthesis. numberanalytics.comku.dkku.dk
Microwave-assisted synthesis has emerged as a technique to accelerate reaction times in nitration reactions, potentially increasing yields compared to conventional heating methods.
Catalysis plays a pivotal role in modern synthesis. unibas.ch Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly important in industrial processes due to their ease of separation and potential for reuse. wikipedia.org For the alkylation of phenols, solid acid catalysts, such as silica (B1680970) gel-supported aluminum phenolate (B1203915), have been developed to promote ortho-alkylation and reduce the environmental impact associated with traditional homogeneous catalysts.
Synergistic catalysis, where two distinct catalysts activate both the nucleophile and the electrophile simultaneously, is a powerful strategy for developing new and efficient reactions. nih.gov While specific applications to this compound synthesis are not widely reported, the principles of synergistic catalysis could be applied to develop more selective and efficient nitration or alkylation methods.
Furthermore, biocatalysis, using enzymes like laccase, offers a green alternative for phenolic transformations. mdpi.com Laccases can catalyze the formation of C-N, C-C, and C-O bonds, suggesting their potential application in the synthesis of nitrophenol derivatives under mild conditions. mdpi.com
Finally, various nitrating agents and catalytic systems have been explored to achieve regioselective nitration of phenols with improved yields and milder reaction conditions. These include the use of ammonium (B1175870) nitrate (B79036) with potassium hydrogen sulfate, which has been shown to be effective for the ortho-nitration of various phenols. dergipark.org.tr
Metal-Catalyzed Nitration and Alkylation Processes
The synthesis of alkylnitrophenols, such as this compound, through metal-catalyzed reactions primarily involves the regioselective nitration of an appropriate alkylphenol precursor. The direct alkylation of a nitrophenol is generally less common. Metal catalysts play a crucial role in enhancing reaction rates, improving selectivity, and enabling milder reaction conditions compared to traditional methods that often rely on harsh acids.
Research has demonstrated the efficacy of heterogeneous catalysts involving metal salts impregnated on solid supports for the nitration of phenolic compounds. researchgate.netarkat-usa.org One notable system employs a double-metal-modified montmorillonite (B579905) catalyst, specifically Yb-Mo-Montmorillonite KSF (HKSF), further impregnated with various metal salts like copper(II) chloride (CuCl₂). arkat-usa.org These catalysts exhibit high stability and can be recovered and reused, aligning with principles of sustainable chemistry. researchgate.netarkat-usa.org
The nitration of 4-substituted phenols using a CuCl₂-impregnated Yb-Mo-HKSF catalyst proceeds smoothly at room temperature to yield the corresponding mono-nitrated products. arkat-usa.org For instance, the nitration of 4-tert-butylphenol, a close structural analog of 4-butylphenol, with 60% nitric acid in the presence of this catalyst affords a high yield of the 2-nitro derivative. arkat-usa.org
The mechanism of metal-catalyzed nitration can be complex. In some systems, particularly involving copper complexes, the reaction is believed to proceed through the formation of a peroxynitrite (ONOO⁻) intermediate. The metal catalyst facilitates the reaction between a superoxo species and nitric oxide (NO) to generate peroxynitrite, which then acts as the effective nitrating agent for the phenolic substrate. This pathway highlights the critical role of the metal center in activating the nitrating species. While traditional methods often require a mixture of concentrated nitric and sulfuric acids, metal-catalyzed processes can offer a more controlled and selective alternative.
Green Chemistry Approaches in Alkylnitrophenol Synthesis
In response to the environmental impact of traditional nitration and alkylation methods, which often use corrosive acids and generate significant waste, green chemistry principles have guided the development of more benign synthetic routes for alkylnitrophenols. crimsonpublishers.comgordon.edu These approaches focus on the use of solid acid catalysts, alternative energy sources like microwaves, and safer reagents. gordon.edusharif.eduroyalsocietypublishing.org
Solid Acid Catalysis A key strategy in green synthesis is the replacement of homogeneous liquid acid catalysts (e.g., H₂SO₄, AlCl₃) with reusable, environmentally friendly solid catalysts. crimsonpublishers.comsharif.edu Solid acids such as zeolites, clays, hydrous zirconia, and sulfated metal oxides have been investigated for nitration and alkylation reactions. researchgate.netcrimsonpublishers.com These catalysts are easily separated from the reaction mixture, minimizing waste and allowing for recycling. royalsocietypublishing.org
For alkylation, a mesoporous solid acid catalyst comprising a mixture of zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) supported on silica gel has proven effective for the tert-butylation of phenols using tert-butyl alcohol as the alkylating agent. sharif.edu This reaction can be performed under solvent-free conditions and accelerated by microwave irradiation, further enhancing its green credentials. sharif.edu
Microwave-Assisted Synthesis Microwave irradiation has emerged as an energy-efficient tool to accelerate organic reactions. gordon.edusharif.edu In the context of alkylnitrophenol synthesis, microwave-assisted procedures can significantly reduce reaction times from hours to minutes and improve yields. gordon.edu A notable green nitration method involves using calcium nitrate (Ca(NO₃)₂) in acetic acid as a much safer alternative to the conventional nitric acid/sulfuric acid mixture. gordon.eduinnovareacademics.in When applied to phenolic compounds under microwave irradiation, this method provides the desired nitro derivatives rapidly and in high yield. gordon.edu
Biocatalysis A frontier in green chemistry is the use of enzymes to perform selective chemical transformations. The cytochrome P450 enzyme TxtE, for example, is capable of catalyzing the nitration of aromatic substrates like L-tryptophan using molecular oxygen (O₂) and nitric oxide (NO). acs.org The catalytic cycle is understood to involve the formation of a ferric-peroxynitrite intermediate, which is the active nitrating species. acs.org This biocatalytic approach offers high selectivity under mild, physiological conditions and represents a sophisticated, nature-inspired route for nitration reactions. acs.org
Advanced Spectroscopic and Analytical Characterization Techniques for Alkylnitrophenols
Spectroscopic Elucidation of Alkylnitrophenol Structures
Application of Infrared (IR) Spectroscopy in Structural Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. In 4-butyl-2-nitrophenol, characteristic IR absorption bands confirm the presence of the hydroxyl (-OH), nitro (-NO2), and butyl (-C4H9) groups, as well as the aromatic ring.
The IR spectrum of nitrophenols displays several key absorption regions. The O-H stretching vibration of the phenolic group is typically observed in the range of 3200-3600 cm⁻¹. The exact position of this band can be influenced by intra- and intermolecular hydrogen bonding. For 2-nitrophenol (B165410), a strong intramolecular hydrogen bond between the hydroxyl group and the ortho-nitro group is a significant feature. longdom.org The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. researchgate.net
The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (νas(NO₂)) typically found between 1500 and 1560 cm⁻¹ and a symmetric stretch (νs(NO₂)) between 1300 and 1370 cm⁻¹. researchgate.netresearchgate.net The C-C stretching vibrations within the benzene (B151609) ring are observed in the 1400-1600 cm⁻¹ region. researchgate.net The presence of the butyl group would be indicated by C-H stretching vibrations of the alkyl chain, typically in the 2850-2960 cm⁻¹ range, and bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group/Structural Feature |
| O-H Stretch | 3200-3600 | Phenolic Hydroxyl Group |
| Aromatic C-H Stretch | >3000 | Benzene Ring |
| Aliphatic C-H Stretch | 2850-2960 | Butyl Group |
| Asymmetric NO₂ Stretch | 1500-1560 | Nitro Group |
| Symmetric NO₂ Stretch | 1300-1370 | Nitro Group |
| C-C Stretch (in ring) | 1400-1600 | Benzene Ring |
| Aliphatic C-H Bend | ~1465, ~1375 | Butyl Group |
This table presents typical IR absorption ranges for the functional groups found in this compound based on general data for nitrophenols and alkyl-substituted aromatics. longdom.orgresearchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orgwikipedia.org This technique is particularly useful for studying conjugated systems, such as the aromatic ring in this compound. The absorption of UV or visible light by organic molecules results in electronic transitions, primarily of π, σ, and n (non-bonding) electrons. gpatindia.comdavuniversity.org
The UV-Vis spectrum of nitrophenols is characterized by distinct absorption bands. For instance, an aqueous solution of 4-nitrophenol (B140041) shows an absorption peak around 318 nm. researchgate.net Upon addition of a base like NaBH₄, this peak shifts to approximately 400 nm due to the formation of the 4-nitrophenolate (B89219) ion. researchgate.netresearchgate.net The electronic transitions in these molecules are typically of the n→π* and π→π* types. The n→π* transition, involving the non-bonding electrons on the oxygen atoms of the nitro and hydroxyl groups, usually occurs at longer wavelengths and has a lower intensity compared to the π→π* transition of the aromatic system. gpatindia.com The presence of the butyl group, an alkyl substituent, may cause a slight red shift (bathochromic shift) in the absorption maxima compared to the parent nitrophenol molecule.
| Analyte | Solvent/Conditions | λmax (nm) | Transition Type |
| 4-Nitrophenol | Aqueous | ~318 | π→π |
| 4-Nitrophenolate ion | Aqueous, basic | ~400 | π→π |
| 2-Nitrophenol | Varies | - | π→π* and n→π* |
This table provides representative UV-Vis absorption data for nitrophenols, indicating the electronic transitions involved. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Identification and Mechanistic Probing
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. thermofisher.com For this compound, with a molecular formula of C₁₀H₁₃NO₃, the expected monoisotopic mass is approximately 195.09 g/mol . epa.gov
In the mass spectrum of alkylnitrophenols, the molecular ion peak [M]⁺ is typically observed. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it, such as NO or O. The presence of an alkyl substituent introduces additional fragmentation pathways, such as the loss of the alkyl chain or parts of it through benzylic cleavage. For example, in the mass spectrum of 2,6-di-tert-butyl-4-nitrophenol (B147179), a top peak at m/z 236 and a second highest at m/z 251 (the molecular ion) are observed. nih.gov For some 2-alkyl-4,6-dinitrophenols, an unusual loss of 35 u ([M - 35]⁺), corresponding to the sequential loss of H₂O and OH, has been noted, which is dependent on an ortho-effect. core.ac.uk The fragmentation of t-butyldimethylsilyl derivatives of nitrophenols often shows a characteristic fragment at m/z = M-73, resulting from the elimination of molecular oxygen from the [M-C(CH₃)₃]⁺ ion. researchgate.net
| Ion | m/z (example) | Description |
| [M]⁺ | 195 | Molecular ion of this compound |
| [M-NO₂]⁺ | 149 | Loss of a nitro group |
| [M-C₄H₉]⁺ | 138 | Loss of the butyl group |
| [M-H₂O]⁺ | 177 | Loss of water (possible ortho-effect) |
This table illustrates potential fragmentation patterns for this compound based on common fragmentation pathways of related compounds. core.ac.ukresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. By analyzing parameters like chemical shifts, integration, and coupling constants, it is possible to differentiate between isomers. tutorchase.comyoutube.com
In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the butyl group and the aromatic ring. The butyl group would show signals for the -CH₃, -CH₂-, and -CH₂- protons, with characteristic chemical shifts and splitting patterns. The aromatic region would display signals for the three protons on the benzene ring. Their chemical shifts and coupling patterns would be indicative of their positions relative to the hydroxyl, nitro, and butyl groups. The chemical shift of the phenolic proton can vary and is often observed as a broad singlet.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. For instance, the carbon atom attached to the electron-withdrawing nitro group would be shifted downfield, while the carbon attached to the electron-donating hydroxyl group would be shifted upfield relative to unsubstituted benzene. NMR is particularly powerful for differentiating between isomers, as the distinct spatial arrangement of atoms in isomers leads to unique sets of chemical shifts and coupling constants. tutorchase.commdpi.com For example, the ¹H and ¹³C NMR spectra of cis and trans isomers show different chemical shifts due to their different electronic environments. tutorchase.com
| Proton/Carbon Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic-H | 6.5 - 8.5 | 110 - 160 |
| Phenolic-OH | Variable (often broad) | - |
| Butyl -CH₂- (alpha to ring) | ~2.6 | ~35 |
| Butyl -CH₂- | ~1.6 | ~33 |
| Butyl -CH₂- | ~1.4 | ~22 |
| Butyl -CH₃ | ~0.9 | ~14 |
| Aromatic-C (substituted) | - | 110 - 160 |
This table provides estimated NMR chemical shift ranges for the different types of protons and carbons in this compound, based on general principles and data for similar structures.
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, including its isomers.
High-Performance Liquid Chromatography (HPLC) for Separation and Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitrophenols and their derivatives. researchgate.net It offers high resolution, sensitivity, and is suitable for the separation of isomers. nih.govcapes.gov.br
A common approach for the analysis of this compound is reversed-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.com A typical mobile phase might consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidifier like phosphoric acid or formic acid to ensure the analyte is in its protonated form. sielc.com For the separation of nitrophenol isomers, isocratic elution with a mobile phase such as methanol-phosphate buffer has been successfully employed. researchgate.net The use of ion-pair reagents, like tetrabutyl-ammonium-bromide, in the mobile phase can also be effective for the simultaneous analysis of nitrophenols and their more polar metabolites. researchgate.netnih.gov
Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the analyte absorbs strongly, for example, around 290 nm for the simultaneous detection of 4-nitrophenol and its conjugates. researchgate.netnih.gov The retention time of the compound under specific chromatographic conditions is a key parameter for its identification, while the peak area is proportional to its concentration, allowing for quantification. For complex matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides enhanced specificity and sensitivity. nih.gov
| Parameter | Typical Conditions for Alkylnitrophenol Analysis |
| Column | Reversed-phase (e.g., C18, Newcrom R1) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture with acid (e.g., phosphoric acid, formic acid) |
| Elution Mode | Isocratic or Gradient |
| Detector | UV-Vis (e.g., at 290 nm) or Mass Spectrometry (MS) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
This table summarizes typical HPLC parameters for the analysis of this compound and related compounds. sielc.comresearchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the separation, identification, and quantification of alkylnitrophenols like this compound in complex environmental and biological matrices. nih.govrcees.ac.cn The method's high resolution and sensitivity make it ideal for detecting trace levels of these compounds. rcees.ac.cn The process involves a gas chromatograph, which separates the volatile and thermally stable components of a sample mixture, coupled to a mass spectrometer, which breaks down the eluted components into ionized fragments and sorts them based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
For alkylnitrophenols, analysis in complex samples such as water or soil often requires a sample preparation step to extract and concentrate the analytes. nih.gov Techniques like stir bar sorptive extraction (SBSE) or solid-phase extraction (SPE) are employed to isolate nitrophenols from the matrix before their introduction into the GC-MS system. nih.govrcees.ac.cn Due to the polar nature of the phenolic hydroxyl group, derivatization is a common strategy to improve chromatographic performance. researchgate.net This process converts the phenols into less polar, more volatile derivatives, such as ethers or esters, which results in better peak shape and enhanced sensitivity during GC analysis. researchgate.net For instance, derivatization with reagents like pentafluorobenzyl bromide (PFBBr) can be employed. epa.gov
In a typical GC-MS analysis of alkylnitrophenols, a capillary column, such as a DB-5 or similar non-polar column, is used for separation. lcms.cz The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for higher sensitivity and specificity when targeting known analytes. researchgate.netyorku.ca The retention time of this compound would be specific to the column and conditions used, while its mass spectrum would show a characteristic fragmentation pattern, including the molecular ion and key fragments resulting from the loss of the butyl group, nitro group, or other moieties. For example, the related compound 2,6-Di-tert-butyl-4-nitrophenol shows a prominent molecular ion peak and a top peak corresponding to the loss of a methyl group. nih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| GC Column | Agilent DB-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm | Separation of analytes based on boiling point and polarity. lcms.cz |
| Injection Mode | Splitless | Maximizes transfer of analyte onto the column for trace analysis. lcms.cz |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. researchgate.netlcms.cz |
| Oven Program | Temperature gradient (e.g., 45°C hold, then ramp to 325°C) | Separates compounds with a wide range of boiling points. lcms.cz |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. lcms.cz |
| MS Detection | Full Scan or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for quantification and enhanced sensitivity. researchgate.netyorku.ca |
| Derivatization | Optional (e.g., acetylation, methylation) | Improves volatility and chromatographic peak shape. researchgate.netacs.org |
Electrochemical Sensing and Biosensing Platforms
Electrochemical methods offer a compelling alternative to chromatographic techniques for the detection of alkylnitrophenols, providing advantages such as low cost, rapid analysis, high sensitivity, and potential for in-situ measurements. chemicalbook.com These sensors operate by measuring the change in electrical signals (current or potential) resulting from the electrochemical reduction or oxidation of the target analyte at the surface of an electrode.
Voltammetric Techniques for Electrochemical Response Analysis
Voltammetric techniques are central to the electrochemical analysis of nitrophenols. Methods such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are frequently employed. chemicalbook.comchemicalbook.com The electrochemical detection of compounds like this compound is typically based on the reduction of the nitro (-NO₂) group, which is an electroactive process. dntb.gov.ua
In a typical CV experiment for a nitrophenol in an aqueous buffer, a well-defined cathodic (reduction) peak is observed on the first scan. This irreversible reduction generally involves the transfer of four electrons and four protons to convert the nitro group into a hydroxylamine (B1172632) group (-NHOH). dntb.gov.ua The peak potential of this reduction is pH-dependent, shifting to more negative values as the pH increases, confirming the involvement of protons in the reaction mechanism. dntb.gov.ua While CV is excellent for studying reaction mechanisms, DPV and SWV are often preferred for quantitative analysis due to their superior sensitivity and better resolution, achieved by minimizing the background charging current. chemicalbook.com
For example, studies on 4-nitrophenol using a glassy carbon electrode (GCE) modified with molybdenum oxide (MoO₃) nanomaterials demonstrated a linear relationship between the peak current and concentration using both CV and DPV, with DPV showing a lower limit of detection. chemicalbook.comchemicalbook.com Similarly, SWV analysis of 4-nitrophenol on a boron-doped diamond electrode resulted in a detection limit of 2.8 µg L⁻¹.
Modified Electrode Materials for Enhanced Sensitivity
The performance of electrochemical sensors for alkylnitrophenols is critically dependent on the electrode material. While bare electrodes like glassy carbon (GCE) or platinum can detect nitrophenols, they often suffer from low sensitivity, high overpotential, and surface fouling. chemicalbook.com To overcome these limitations, electrodes are chemically modified to enhance their electrocatalytic activity, surface area, and conductivity, thereby improving sensitivity and selectivity. chemicalbook.com
A wide array of materials has been used to modify electrode surfaces. Conducting polymers, such as those derived from azulene, have been shown to facilitate the reduction of 4-nitrophenol at more positive potentials compared to unmodified electrodes, preventing the fouling of the electrode surface. epa.gov Inorganic materials and composites are also widely used. For instance, a GCE modified with hydroxyapatite (B223615) nanopowder was found to significantly increase the oxidation peak current of 4-nitrophenol. Another approach involves using metal-organic frameworks or layered double hydroxides, which provide a high surface area and catalytic sites for the electrochemical reaction.
The choice of modifier directly impacts the sensor's analytical performance, including its linear range and limit of detection (LOD).
| Electrode Modifier | Analyte | Voltammetric Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) |
|---|---|---|---|---|
| Poly(azulene) Film | 4-Nitrophenol | SWV | 20 - 60 | N/A |
| Lithium Tetracyanoethylenide/Poly-L-lysine | 4-Nitrophenol | DPV | 0.027 - 23.2 | 0.0075 |
| Pt NPs/PPy-CB/ZnO Nanocomposite | 4-Nitrophenol | DPV | 1.5 - 40.5 | 1.25 |
| Barium-Nickel-Doped Aluminum Oxide | 4-Nitrophenol | N/A | N/A | 7.81 |
| Titanium Carbide MXene (Ti₃C₂Tₓ) | 4-Nitrophenol | N/A | 0.5 - 100 | 0.042 |
Nanomaterial-Based Electrochemical Sensors
The integration of nanomaterials into electrode design has revolutionized electrochemical sensing, offering unprecedented enhancements in sensitivity and performance. Nanomaterials such as metal nanoparticles, metal oxides, carbon nanotubes, and graphene possess unique properties, including high surface-area-to-volume ratios, excellent conductivity, and strong catalytic capabilities, which make them ideal for sensor fabrication.
For the detection of alkylnitrophenols, various nanomaterial-based platforms have been developed. Gold nanoparticles (AuNPs) are frequently used due to their high conductivity and ability to increase the electrode's effective surface area. nih.gov Graphene and its derivatives (graphene oxide, reduced graphene oxide) are also popular choices, providing a large surface area and promoting fast electron transfer kinetics for the reduction of nitrophenols. yorku.ca
Nanocomposites, which combine two or more nanomaterials, often exhibit synergistic effects that lead to superior sensor performance. Examples include:
Dendrimer-Gold Nanocomposites: A sensor using a poly(propyleneimine) dendrimer and AuNPs on a GCE showed enhanced current for the reduction of o-nitrophenol, with a detection limit in the sub-micromolar range. nih.gov
Metal Oxide Nanocomposites: ZnO, TiO₂, and MoO₃ nanoparticles, often combined with carbon-based materials or conducting polymers, have been successfully used to create sensitive sensors for 4-nitrophenol. rcees.ac.cnchemicalbook.comchemicalbook.com For example, a sensor based on Pt nanoparticles embedded in a polypyrrole-carbon black/ZnO nanocomposite demonstrated high sensitivity and a low detection limit for 4-nitrophenol. rcees.ac.cnresearchgate.net
MXenes: Two-dimensional titanium carbide (Ti₃C₂Tₓ) MXene has been used to create a highly sensitive sensor for 4-nitrophenol, achieving a detection limit of 42 nM. nih.gov
These nanomaterial-based approaches provide robust and highly sensitive platforms for detecting nitrophenols, with principles directly applicable to the analysis of this compound.
Optical and Photoluminescence-Based Detection Mechanisms
Optical detection methods, particularly those based on fluorescence, offer a highly sensitive and selective means for analyzing alkylnitrophenols. These techniques rely on the interaction between a fluorescent probe (a fluorophore) and the target analyte, which results in a measurable change in the probe's photoluminescence properties.
Fluorescence Detection Utilizing FRET and IFE Principles
Fluorescence quenching is the primary mechanism behind many optical sensors for nitrophenols. In this process, the presence of the analyte decreases the fluorescence intensity of the probe. Two key quenching mechanisms are the Inner Filter Effect (IFE) and Förster Resonance Energy Transfer (FRET).
Inner Filter Effect (IFE): IFE is a non-radiative process that occurs when the absorption spectrum of the analyte (the quencher) overlaps with the excitation or emission spectrum of the fluorescent probe. If the analyte absorbs the excitation light, it reduces the number of photons reaching the probe, thus decreasing its fluorescence. If it absorbs the emitted light, it attenuates the fluorescence signal before it reaches the detector. This effect has been successfully exploited for 4-nitrophenol detection using probes like hydrophilic and hydrophobic carbon nanodots (CNDs) derived from microalgae.
Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer mechanism between a donor fluorophore and an acceptor molecule (the quencher). Energy is transferred non-radiatively from the excited donor to the acceptor when their spectra overlap and they are in close proximity (typically <10 nm). Nitrogen-doped graphene quantum dots (N-GQDs) have been employed as a FRET-based sensor for 4-nitrophenol, where the N-GQDs act as the energy donor and 4-nitrophenol as the acceptor.
In a notable study, the common dye Sodium Fluorescein (NaFl) was used as a highly selective "turn-off" sensor for 4-nitrophenol in an aprotic solvent like acetonitrile. The quenching was attributed to a combination of static and dynamic processes facilitated by hydrogen bonding between the phenol (B47542) group of 4-NP and the dye, demonstrating high specificity compared to other nitroaromatics. The limit of detection was found to be 0.29 µg/mL. Such principles are directly applicable to designing sensors for this compound, which shares the key phenolic and nitro functional groups.
| Fluorescent Probe | Quenching Mechanism | Linear Range (µM) | Limit of Detection (LOD) (µM) |
|---|---|---|---|
| Sodium Fluorescein (in MeCN) | Static & Dynamic Quenching | N/A | 2.08 (0.29 µg/mL) |
| Hydrophilic Carbon Nanodots | Inner Filter Effect (IFE) | 0.80 - 45.0 | N/A |
| Hydrophobic Carbon Nanodots | Inner Filter Effect (IFE) | 1.4 - 23.0 | 0.5 |
| Europium-based Probe in [Bmim]BF₄ | IFE & PET | N/A | N/A |
| Nitrogen-doped Graphene Quantum Dots | FRET | N/A | N/A |
Surface Plasmon Resonance (SPR) for Optical Sensing
Surface Plasmon Resonance (SPR) has emerged as a powerful and versatile optical sensing technique for the real-time, label-free detection of molecular interactions. nih.govmdpi.com This method is particularly valuable for its high sensitivity in detecting various analytes, including environmental pollutants like alkylnitrophenols. nih.govnih.gov The fundamental principle of SPR lies in the collective oscillation of electrons, known as surface plasmons, at the interface between a metal (typically gold) and a dielectric medium. mdpi.commdpi.com When plane-polarized light strikes the metal film under conditions of total internal reflection, an evanescent wave penetrates a short distance into the dielectric medium. nih.gov At a specific angle of incidence, the evanescent wave vector matches the surface plasmon's wave vector, causing the light energy to be absorbed and resulting in a sharp dip in the intensity of the reflected light. nih.gov This phenomenon is exquisitely sensitive to changes in the refractive index of the medium near the metal surface, which occurs when analyte molecules bind to a sensing layer immobilized on the surface. harvard.eduresearchgate.net
While specific research focusing exclusively on the SPR detection of this compound is limited in available literature, extensive studies on the closely related compound, 4-nitrophenol (4-NP), provide significant insights into the methodology's applicability for alkylnitrophenols. The strategies developed for 4-NP are foundational and can be adapted for other nitrophenol derivatives.
Research Findings in Nitrophenol Detection
A notable advancement in the field is the development of an innovative fiber optic-surface plasmon resonance (FO-SPR) sensor specifically designed for the highly sensitive detection of 4-nitrophenol. nih.gov This sensor employs a platinum (Pt) thin film coated onto the unclad core of an optical fiber, which is then functionalized with a 4-NP-responsive polyaniline (PANI) layer. nih.gov The PANI layer is synthesized using a cost-effective electroless polymerization method. nih.gov
The performance of this PANI/Pt-coated FO-SPR sensor demonstrates the high potential of the technique for trace pollutant analysis. nih.gov It has a demonstrated bulk sensitivity of 1515 nm/RIU (refractive index units). nih.govresearchgate.net Most impressively, it achieved an exceptionally low limit of detection (LOD) for 4-NP in the picomolar range (0.34 pM). nih.govnih.govresearchgate.net This high sensitivity underscores the capability of SPR to detect minute quantities of nitrophenolic pollutants. acs.org The advantages of such a fiber-optic configuration include its low production cost, small size, immunity to electromagnetic interference, and capability for remote and on-site screening. nih.govresearchgate.net
The selection of the recognition element, or ligand, immobilized on the metal surface is critical for the sensor's selectivity and sensitivity. For nitrophenols, various materials have been explored, including conductive polymers like polyaniline, which can interact with the target analyte. nih.govmdpi.com The development of molecularly imprinted polymers (MIPs) also represents a promising avenue for creating highly selective recognition sites for specific target molecules on SPR sensor surfaces. researchgate.net
Interactive Data Table: Performance of a PANI/Pt-Coated FO-SPR Sensor for 4-Nitrophenol Detection
| Parameter | Reported Value | Reference |
| Analyte | 4-Nitrophenol (4-NP) | nih.gov |
| Sensor Configuration | Polyaniline (PANI)/Platinum (Pt)-coated Fiber Optic (FO) | nih.gov |
| Bulk Sensitivity | 1515 nm/RIU | nih.govresearchgate.net |
| Limit of Detection (LOD) | 0.34 pM | nih.govnih.govresearchgate.net |
Mechanistic Investigations of Chemical Reactivity and Transformations of 4 Butyl 2 Nitrophenol and Analogues
Reduction Mechanisms of Nitrophenol Species
The reduction of nitrophenols, such as 4-butyl-2-nitrophenol, to their corresponding aminophenols is a significant chemical transformation. This reaction is thermodynamically favorable but often kinetically hindered, necessitating the use of catalysts to proceed at a practical rate. rsc.org The process is widely used as a model reaction to evaluate the efficacy of new catalytic materials. nih.govacs.org
The catalytic reduction of nitrophenols, typically using a reducing agent like sodium borohydride (B1222165) (NaBH₄), is a cornerstone for studying catalyst performance. rsc.org In an aqueous solution, NaBH₄ addition leads to the formation of nitrophenolate ions, which exhibit a distinct UV-vis absorption peak. mdpi.comnih.gov The reduction to aminophenol proceeds upon the introduction of a suitable catalyst. nih.govmdpi.com The reaction kinetics are generally found to follow a pseudo-first-order model, given the typical use of excess NaBH₄. nih.govresearchgate.net
Nanocatalysts are crucial for overcoming the kinetic barrier that exists between the negatively charged nitrophenolate and borohydride ions. rsc.org These materials provide a surface that facilitates the transfer of electrons from the donor (BH₄⁻) to the acceptor (the nitrophenol). rsc.orgmdpi.com The mechanism involves the catalyst acting as an electron relay system. rsc.org
A wide array of metallic nanoparticles, including those based on gold (Au), silver (Ag), palladium (Pd), copper (Cu), and cobalt (Co), have demonstrated high catalytic activity. mdpi.commdpi.comias.ac.in The efficiency of these nanocatalysts is often dependent on factors like particle size, morphology, and the support material used. acs.orgmdpi.com For instance, smaller gold nanoparticles generally exhibit higher catalytic activity. mdpi.com The process involves the adsorption of both reactants onto the nanoparticle surface, where the hydride transfer occurs, leading to the reduction of the nitro group. mdpi.com
| Nanocatalyst | Support/Stabilizer | Key Finding | Reference |
|---|---|---|---|
| Palladium (Pd) | Water-Soluble | Catalyzes the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318), with kinetics fitting a Langmuir-Hinshelwood model. | |
| Gold (Au) | ZrO₂ | Demonstrated excellent catalytic activity, facilitating rapid electron transfer from BH₄⁻ to the nitro group. | mdpi.com |
| Gold (Au) | Fe₃O₄ (Magnetic Nanocomposite) | Acts as an effective and recyclable nanocatalyst for the reduction of 4-nitrophenol. | mdpi.com |
| Silver (Ag) | Quaternary Ammonium (B1175870) Functionalized Polyacrylonitrile Fiber | Showed high catalytic activity (99.6% conversion) and good reusability for 4-nitrophenol reduction. | rsc.org |
| Copper(II) Complexes | N,O-Chelating Schiff Base Ligands | Complexes showed high catalytic activities, with up to 97.5% conversion of 4-nitrophenol. | mdpi.com |
| Cu₂O | (111) Faceted Nanocrystal | Exhibited remarkable facet-selective catalysis, with a high activity parameter (kₐ = 123.6 g⁻¹ s⁻¹). | acs.org |
Two primary models are often invoked to describe the mechanism of heterogeneous catalytic reactions: the Langmuir-Hinshelwood (L-H) and Eley-Rideal (E-R) models. nih.govrsc.orgrsc.org
In the Langmuir-Hinshelwood model , the reaction occurs between two species that are both adsorbed onto the catalyst surface. rsc.orgucf.edu For nitrophenol reduction, this model is the most widely corroborated and proposes that both the nitrophenolate ions and the borohydride ions adsorb onto the nanocatalyst surface before the reaction takes place. rsc.orgnih.govucf.edu The surface interaction facilitates the hydrogen transfer required for reduction, after which the product (aminophenol) desorbs from the surface. ucf.edu
The Eley-Rideal model , in contrast, involves a reaction between one adsorbed species and another species that is in the bulk fluid phase. rsc.orgresearchgate.net In the context of nitrophenol reduction, this would mean only one of the reactants (e.g., the nitrophenolate) adsorbs to the catalyst surface while the other (e.g., borohydride) reacts with it directly from the solution. rsc.orgrsc.org While less commonly cited for this specific reaction, the E-R mechanism remains a possibility depending on the catalyst and reaction conditions. researchgate.net
Photocatalysis offers an alternative pathway for the reduction of nitrophenols, utilizing light energy to drive the reaction. This process typically involves a semiconductor photocatalyst which, upon irradiation with light of sufficient energy, generates electron-hole pairs. nih.gov The photogenerated electrons can then reduce the adsorbed nitrophenol molecules.
Various materials have been investigated for the photocatalytic reduction of 4-nitrophenol (4-NP) and its analogues. These include modified cerium dioxide (CeO₂), zirconium dioxide-titanium dioxide (ZrO₂–TiO₂) composites, and nickel-doped gadolinium hydroxide (B78521) (Ni-Gd(OH)₃). nih.govsci-hub.sersc.org The efficiency of the process is enhanced by the presence of "hole scavengers," such as sodium sulfite (B76179) or methanol (B129727), which consume the photogenerated holes and prevent their recombination with electrons, thereby increasing the availability of electrons for the reduction reaction. sci-hub.sersc.org For example, modifying CeO₂ with iridium was found to enhance the photocatalytic reduction of 4-NP by over 26% compared to the unmodified support. sci-hub.se Similarly, Ni-doping in Gd(OH)₃ nanorods was shown to significantly reduce the material's band gap, improving its photocatalytic activity under UV light. nih.gov
| Photocatalyst | Hole Scavenger | Key Finding | Reference |
|---|---|---|---|
| Ir/CeO₂ | Sodium Sulfite | 1.0 wt% Ir loading enhanced 4-NP reduction to 84% compared to unmodified CeO₂. | sci-hub.se |
| Ni-doped Gd(OH)₃ | Not specified | 12% Ni-doping resulted in the highest photocatalytic degradation of 4-NP (69.32%). | nih.gov |
| ZrO₂–TiO₂ | Methanol and Sodium Sulfite | A synergistic effect between methanol (hole scavenger) and sulfite (radical scavenger) improved the reduction of 4-NP. | rsc.org |
| Pd/TiO₂/MWCNTs | tert-butyl ammonium bromide | Efficiently transformed p-nitrophenol into p-aminophenol under visible light. | bohrium.com |
Catalytic Reduction Pathways and Kinetics
Role of Nanocatalysts in Electron Transfer
Oxidative Transformation Pathways
In addition to reduction, nitrophenols are subject to oxidative transformations, particularly in the atmosphere, where they react with various oxidants. These reactions are a critical sink for nitrophenols and contribute to the formation of secondary organic aerosols (SOA). mdpi.commdpi.com
The hydroxyl radical (•OH) is one of the most important oxidants in the troposphere. mdpi.comresearchgate.net The reaction of nitrophenols with •OH radicals, particularly in the aqueous phase of clouds and aerosols, is a significant degradation pathway. mdpi.comcopernicus.org These reactions are typically very fast, with second-order rate constants on the order of 10⁹ M⁻¹ s⁻¹. acs.org
The reaction mechanism often involves the electrophilic addition of the •OH radical to the aromatic ring, leading to the formation of hydroxylated products. copernicus.orgacs.org For 4-nitrophenol, a major product of this reaction is 4-nitrocatechol. copernicus.org This initial functionalization can be followed by further oxidation, which may lead to ring-opening and the formation of smaller organic acids, or the formation of other nitrated byproducts like 2,4-dinitrophenol. acs.orgmdpi.com The reaction of •OH with nitrophenols can also lead to a denitration process, forming nitrous acid (HONO), which plays a key role in atmospheric chemistry. acs.org Recent studies show that the aqueous photooxidation of nitrophenols by •OH can be an overlooked source of atmospheric HONO. acs.org
| Nitrophenol Analogue | Oxidant | Second-Order Rate Constant (k) | Key Product(s) | Reference |
|---|---|---|---|---|
| 2-Nitrophenol (B165410) | Sulfate Radical-Anion (SO₄⁻•) | 9.08 × 10⁸ M⁻¹ s⁻¹ | - | mdpi.com |
| 4-Nitrophenol | Sulfate Radical-Anion (SO₄⁻•) | 6.60 × 10⁸ M⁻¹ s⁻¹ | - | mdpi.com |
| 4-Nitrocatechol | Hydroxyl Radical (•OH) | 5.0 × 10⁹ M⁻¹ s⁻¹ | Functionalized and fragmented products | acs.org |
| 4-Nitrophenol | Hydroxyl Radical (•OH) | - | 4-Nitrocatechol, Hydroquinone (B1673460) | copernicus.orgacs.org |
| Methylated 2-nitrophenols | Hydroxyl Radical (•OH) | (2.7–6.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ (gas phase) | Secondary Organic Aerosol | mdpi.com |
Peroxynitrite-Mediated Reactions and Radical Intermediates
Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species formed from the reaction of nitric oxide (•NO) and superoxide (B77818) radicals (O₂•⁻). nih.govportlandpress.com It is a powerful oxidant capable of initiating nitration and oxidation reactions with various organic compounds, including phenols. The reactivity of peroxynitrite is significantly influenced by pH and the presence of other molecules like carbon dioxide (CO₂). nih.govnih.gov
The reaction of peroxynitrite with phenolic compounds can proceed through multiple pathways, often involving radical intermediates. portlandpress.comnih.gov While peroxynitrite itself does not react directly with tyrosine, its decay and related reactions produce strong one-electron oxidants like the nitrogen dioxide radical (•NO₂) and the carbonate radical (CO₃•⁻), which are key to the subsequent modifications of the phenol (B47542) ring. nih.govportlandpress.com
Research using phenol as a substrate shows that peroxynitrite can lead to both nitration and nitrosation, with the product distribution being pH-dependent. nih.govresearchgate.net At a neutral pH of 7.0, both 2- and 4-nitrophenols are formed alongside 4-nitrosophenol. researchgate.net As the pH increases, nitrosation becomes the dominant reaction, suggesting the phenolate (B1203915) ion is the reactive species. nih.govresearchgate.net
Two primary mechanisms involving radical intermediates have been proposed for these transformations:
Radical Recombination: One pathway involves the homolytic cleavage of peroxynitrous acid (ONOOH), the protonated form of peroxynitrite (pKa ~6.8), to generate hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals. nih.govnih.gov The highly reactive hydroxyl radical abstracts a hydrogen atom from the phenolic hydroxyl group, forming a phenoxyl radical. This phenoxyl radical then rapidly combines with the nitrogen dioxide radical to yield nitrophenol products. nih.gov For this compound, this would involve the formation of a 4-butyl-phenoxyl radical intermediate.
CO₂-Adduct Pathway: In biological systems, CO₂ reacts with peroxynitrite to form a nitrosoperoxycarbonate adduct (ONOOCO₂⁻). nih.govresearchgate.net This adduct can homolytically cleave to form nitrogen dioxide (•NO₂) and the carbonate radical (CO₃•⁻). nih.govresearchgate.net The carbonate radical can then oxidize the phenolate ion to a phenoxyl radical, which subsequently reacts with •NO₂ to form the nitrated product. nih.govresearchgate.net
Studies on analogues like 2,4-di-tert-butylphenol (B135424) (DTBP) are often used to probe these mechanisms. The reaction of DTBP with peroxynitrite, particularly in systems involving copper complexes that generate peroxynitrite intermediates, yields 2,4-di-tert-butyl-6-nitrophenol (B1297931). nih.gov This reaction serves as a diagnostic marker for the generation of peroxynitrite and highlights the role of radical coupling in the formation of nitrated phenols. The formation of 2,4-di-tert-butyl-6-nitrophenol is negligible in control experiments without the peroxynitrite pathway, confirming the importance of these intermediates.
Table 1: Key Radical Intermediates in Peroxynitrite-Mediated Reactions of Phenols
| Precursor | Generated Radicals | Role in Reaction |
| Peroxynitrous Acid (ONOOH) | •OH (Hydroxyl radical), •NO₂ (Nitrogen dioxide radical) | •OH abstracts H from phenol to form a phenoxyl radical; •NO₂ combines with the phenoxyl radical. nih.gov |
| Peroxynitrite-CO₂ Adduct (ONOOCO₂⁻) | CO₃•⁻ (Carbonate radical), •NO₂ (Nitrogen dioxide radical) | CO₃•⁻ oxidizes phenolate to a phenoxyl radical; •NO₂ combines with the phenoxyl radical. nih.govresearchgate.net |
| Phenol / Phenolate | Phenoxyl Radical | A key intermediate that reacts with •NO₂ to form the final nitrated product. nih.govnih.gov |
Hydrolytic and Photolytic Degradation Studies
The environmental fate of nitrophenols is largely determined by their susceptibility to degradation processes such as hydrolysis and photolysis.
Hydrolytic Degradation: For nitrophenols, including this compound, hydrolysis is generally not a significant degradation pathway. These compounds lack functional groups that are readily hydrolyzed under typical environmental conditions. nih.gov
Photolytic Degradation: Photolytic degradation, the breakdown of compounds by light, can be a more relevant process for nitrophenols. Studies on related compounds provide insight into the potential photolytic behavior of this compound. For instance, dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol), a structural analogue, may undergo photolytic degradation on soil surfaces and in surface water, with a reported half-life of 14-18 days in the latter. nih.gov The estimated atmospheric half-life for the reaction of vapor-phase dinoseb with photochemically generated hydroxyl radicals is approximately 14.1 days. nih.gov Similarly, 2-amino-4-nitrophenol (B125904) is expected to be susceptible to direct photolysis by sunlight as it absorbs light at environmental wavelengths. nih.gov
Photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) has been shown to be effective for the degradation of 4-nitrophenol. frontiersin.orgresearchgate.net In these processes, irradiation generates highly reactive hydroxyl radicals that attack the aromatic ring, leading to the formation of intermediates such as hydroquinone and eventually mineralization to CO₂, water, and inorganic ions. frontiersin.orgresearchgate.net For example, under simulated sunlight, C,N-doped TiO₂ was able to degrade 87% of a 4-nitrophenol solution in 420 minutes. frontiersin.org The degradation follows pseudo-first-order kinetics. frontiersin.orgresearchgate.net While direct data for this compound is limited, similar photocatalytic pathways are expected to contribute to its degradation.
Table 2: Degradation Data for Nitrophenol Analogues
| Compound | Degradation Method | Condition/Medium | Finding/Rate |
| Dinoseb | Photolysis | Surface Water | Half-life of 14-18 days. nih.gov |
| Dinoseb | Atmospheric Reaction | Air (Vapor Phase) | Estimated half-life of 14.1 days with hydroxyl radicals. nih.gov |
| 4-Nitrophenol | Photocatalysis (C,N-TiO₂) | Aqueous Solution | 87% degradation in 420 minutes. frontiersin.org |
| 4-Nitrophenol | Photocatalysis (C,N-TiO₂) | Aqueous Solution | First-order rate constant (k) = 4.87 × 10⁻³ min⁻¹. frontiersin.org |
| 4-Chloro-2-nitrophenol (B165678) | Ozonation | Aqueous Solution (pH 9) | 99.64% degradation within 5 minutes. scholaris.ca |
Hydrogen Bonding Dynamics in Nitrophenol Derivatives
The relative positions of the hydroxyl (-OH) and nitro (-NO₂) groups on the phenol ring dictate the type of hydrogen bonding that occurs, significantly influencing the physical and chemical properties of nitrophenol isomers.
In this compound, the hydroxyl group and the nitro group are in close proximity (ortho to each other). This arrangement allows for the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and an oxygen atom of the nitro group. aip.orgvaia.com This internal bonding creates a more compact, self-contained molecular structure. vaia.com
This contrasts sharply with its isomers, such as 4-nitrophenol, where the groups are far apart (para to each other). In 4-nitrophenol, the hydrogen bonding is intermolecular , occurring between the hydroxyl group of one molecule and the nitro group of a neighboring molecule. aip.orgvaia.com This leads to the association of multiple molecules, forming larger aggregates. quora.com
The difference in hydrogen bonding has profound effects on physical properties:
Boiling and Melting Points: Molecules with intermolecular hydrogen bonds, like 4-nitrophenol, require more energy to overcome these strong attractions between molecules, resulting in higher boiling and melting points. vaia.comquora.com Conversely, the intramolecular hydrogen bonds in 2-nitrophenol and its derivatives (like this compound) reduce interactions with other molecules, leading to lower boiling and melting points. vaia.comquora.com
Volatility: Due to the weaker intermolecular forces, compounds with intramolecular hydrogen bonds, like 2-nitrophenol, are more volatile and can be separated from their intermolecularly bonded isomers by steam distillation. quora.com
Photochemistry: The intramolecular hydrogen bond in 2-nitrophenol plays a crucial role in its photodynamics. It facilitates a rapid internal conversion to the ground electronic state after photoexcitation, a channel marked by the appearance of slow statistical hydrogen fragments upon photodissociation. researchgate.netacs.org This bond orients the O-H group toward the nitro moiety, supporting fast hydrogen transfer in the excited state. acs.org
Quantum chemical calculations and gas-phase electron diffraction studies have confirmed the planar structure of 2-nitrophenol and the presence of a strong intramolecular hydrogen bond. aip.orgacs.org The O-H bond dissociation enthalpy in 2-nitrophenol has been calculated to be 4.25 eV. researchgate.netacs.org
Table 3: Comparison of Properties based on Hydrogen Bonding in Nitrophenol Isomers
| Property | 2-Nitrophenol (and derivatives like this compound) | 4-Nitrophenol |
| Primary Hydrogen Bonding | Intramolecular (within the molecule) vaia.com | Intermolecular (between molecules) vaia.com |
| Molecular Association | Low (acts as discrete units) | High (forms aggregates) quora.com |
| Boiling Point | Lower (e.g., 216 °C for 2-nitrophenol) quora.com | Higher (e.g., 279 °C for 4-nitrophenol) quora.com |
| Volatility | Higher (steam volatile) quora.com | Lower quora.com |
| Photodissociation | Fast internal conversion stimulated by H-bond. researchgate.netacs.org | Strong O-H···O bonding in aggregates affects dynamics. researchgate.net |
Computational and Theoretical Chemistry Studies of 4 Butyl 2 Nitrophenol and Nitrophenol Derivatives
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are widely used to investigate the properties of nitrophenol and its derivatives.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 4-butyl-2-nitrophenol, this process would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure.
Based on studies of similar molecules like 2-nitrophenol (B165410) and other substituted phenols, it is expected that the presence of the butyl group at the 4-position and the nitro group at the 2-position would influence the geometry of the benzene (B151609) ring and the orientation of the hydroxyl and nitro functional groups. The nitro group, being an electron-withdrawing group, and the hydroxyl group, an electron-donating group, would induce changes in the electronic distribution of the aromatic ring. The butyl group, being a bulky alkyl group, would primarily exert steric effects.
For instance, in 2-nitrophenol, an intramolecular hydrogen bond is typically observed between the hydroxyl hydrogen and an oxygen atom of the ortho-nitro group, leading to a planar or near-planar conformation of that part of the molecule. It is highly probable that a similar intramolecular hydrogen bond exists in this compound, which would significantly stabilize the molecule's structure.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| C-O Bond Length | ~1.35 Å |
| O-H Bond Length | ~0.97 Å |
| C-N Bond Length | ~1.46 Å |
| N-O Bond Lengths | ~1.23 Å |
| C-C (Aromatic) | ~1.39 - 1.41 Å |
| C-C-O Bond Angle | ~120° |
| C-C-N Bond Angle | ~118° |
| O-N-O Bond Angle | ~124° |
| O-H...O (H-bond) | ~1.8 - 2.0 Å |
Note: These values are illustrative and based on typical bond lengths and angles found in DFT studies of substituted nitrophenols. Actual values would require specific calculations for this compound.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl group, while the LUMO would be concentrated on the electron-withdrawing nitro group. The HOMO-LUMO energy gap for nitrophenols is a key parameter that influences their chemical behavior. Computational studies on nitrophenols have shown that these calculations can provide valuable insights into their electronic properties. sigmaaldrich.com
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Definition | Predicted Value |
| HOMO Energy | Highest Occupied Molecular Orbital Energy | ~ -6.5 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | ~ -2.5 eV |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 4.0 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 4.5 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.0 eV |
| Electrophilicity Index (ω) | χ2 / (2η) | ~ 5.06 eV |
Note: These values are illustrative and based on typical ranges observed for nitrophenol derivatives in DFT studies. sigmaaldrich.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in identifying the regions that are rich or poor in electrons, which are crucial for understanding intermolecular interactions and chemical reactivity. In an MEP map, regions of negative electrostatic potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making them potential sites for hydrogen bonding and other electrostatic interactions. The hydroxyl hydrogen would exhibit a positive potential, indicating its acidic nature. The aromatic ring would show a mixed potential, with the region near the electron-donating hydroxyl and butyl groups being more negative than the region near the electron-withdrawing nitro group. Such maps are instrumental in predicting how the molecule will interact with other molecules, including solvents and biological receptors.
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
While DFT provides insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a molecule in a more complex environment, such as in a solution or interacting with other molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes and the calculation of thermodynamic properties.
For this compound, MD simulations could be used to investigate its interactions with solvent molecules, such as water. These simulations can reveal details about the formation and stability of hydrogen bonds between the nitrophenol and water molecules, the structure of the solvation shell around the molecule, and the influence of the butyl group on these interactions. Studies on similar molecules like p-nitrophenol have used MD simulations to understand their adsorption behavior on surfaces and their hydration patterns. rsc.orgchemrxiv.org The hydrophobic butyl chain would likely influence the orientation of the molecule at interfaces and its solubility in different solvents.
Quantum Chemical Calculations for Reaction Mechanisms and Transition States
Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions. These calculations can map out the entire reaction pathway, identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.
For this compound, quantum chemical calculations could be used to study various reactions, such as its degradation pathways, oxidation, or reduction. For example, the reduction of the nitro group to an amino group is a common transformation for nitrophenols. Computational studies can help in understanding the step-by-step mechanism of this reduction, including the role of catalysts. Research on the degradation of p-nitrophenol has utilized quantum chemical calculations to explore the mechanisms of reactions with free radicals. acs.org Similar approaches could be applied to this compound to predict its reactivity and the potential byproducts of its transformations.
Theoretical Spectroscopic Property Predictions (e.g., IR, Raman)
Computational chemistry allows for the prediction of various spectroscopic properties, including infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to aid in the identification and characterization of a molecule. DFT calculations are commonly used to compute the vibrational frequencies and intensities of a molecule.
For this compound, a theoretical vibrational analysis would predict the characteristic frequencies for its functional groups. For example, the O-H stretching vibration of the hydroxyl group, the symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro group, and the various C-H and C-C vibrations of the butyl group and the aromatic ring would all have distinct calculated frequencies. The position of the O-H stretching band would be particularly sensitive to the presence of the intramolecular hydrogen bond. Theoretical predictions of IR and Raman spectra have been successfully used for the analysis of other nitrophenol derivatives. sigmaaldrich.comepa.gov
Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency Range (cm-1) |
| O-H Stretch (Intramolecular H-bonded) | 3200 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic - Butyl) | 2850 - 2960 |
| NO2 Asymmetric Stretch | 1500 - 1550 |
| NO2 Symmetric Stretch | 1330 - 1370 |
| C-O Stretch | 1200 - 1280 |
| C-N Stretch | 840 - 880 |
Note: These are illustrative frequency ranges based on typical values for substituted nitrophenols and are subject to variations based on the specific computational method and basis set used.
Environmental Abatement and Mechanistic Transformation Pathways of Alkylnitrophenols
Environmental Occurrence and Sources in Research Context
4-Butyl-2-nitrophenol is an alkylnitrophenol, a class of synthetic chemical compounds not known to originate from natural sources. govinfo.govcpcb.nic.in Their presence in the environment is a direct result of human industrial and agricultural activities. govinfo.govresearchgate.net While specific data for this compound is limited, the environmental occurrence of nitrophenols, in general, is well-documented, stemming from direct industrial releases and as secondary products from atmospheric chemical reactions. cpcb.nic.inresearchgate.net
Nitrophenols, including alkylated derivatives, can be formed in the atmosphere through photochemical reactions. cdc.gov Aromatic compounds, when released into the atmosphere from sources like industrial emissions and vehicle exhaust, can react with nitrogen oxides (NOx) in the presence of sunlight. researchgate.netcdc.gov The atmospheric nitration of precursor compounds, such as 4-butylphenol, is a likely pathway for the formation of this compound.
This process can occur in both the gas phase and the condensed aqueous phase (e.g., in clouds, fog, and rainwater). researchgate.net Gas-phase nitration may involve reactions with hydroxyl (OH) radicals and nitrogen dioxide (NO2) during the day, or nitrate (B79036) (NO3) radicals at night. researchgate.net In the aqueous phase, dissolved precursors can undergo nitration via agents like N2O5 and ClNO2, or through processes involving nitrate and nitrite (B80452) under irradiation. researchgate.netnih.gov Studies on other nitrophenols show that these secondary formation routes are a significant environmental source. researchgate.net
Alkylnitrophenols can be generated as by-products or metabolites from various industrial and chemical processes. For instance, 4-nitrophenol (B140041) is a known metabolite of certain organophosphate insecticides, such as methyl parathion. cdc.gov Similarly, other alkylated nitrophenols like 2,6-di-tert-butyl-4-nitrophenol (B147179) are known to form from the nitration of antioxidant additives present in fuels and lubricating oils. researchgate.net It is plausible that this compound is formed as an unintended by-product during the synthesis of other chemicals or as a degradation product of more complex molecules used in industrial applications, such as dyes, pesticides, or polymers. researchgate.net
Formation in Atmospheric Photochemical Reactions
Environmental Transport and Partitioning Mechanisms
The movement and distribution of this compound in the environment are governed by its physicochemical properties and various environmental processes. The presence of both a polar hydroxyl group and a non-polar butyl group suggests it will partition between aqueous and organic phases.
Once in the atmosphere, the fate of this compound is determined by several removal processes. cdc.gov
Photolysis : Direct degradation by sunlight can be a significant sink for nitrophenols. cdc.govcanada.ca
Chemical Reaction : Reaction with photochemically generated radicals, particularly the hydroxyl radical (OH), is a primary degradation pathway. canada.caacs.org The atmospheric half-life for nitrophenols due to these reactions is estimated to be between 3 and 18 days. cdc.gov For the related compound dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol), the atmospheric half-life via reaction with OH radicals is estimated at 2.65 days. canada.ca
Deposition : The compound can be removed from the atmosphere through physical processes. Wet deposition, where it is scavenged by rain, snow, or fog, is a significant removal mechanism. cdc.govgriffith.edu.au Dry deposition, the gravitational settling of the compound adsorbed onto aerosol particles, also contributes to its removal from the air. cdc.gov
When released into aquatic or terrestrial environments, this compound will distribute among water, soil, and sediment. Modeling for 4-nitrophenol predicts that it will predominantly partition into the water (94.6%) and sediment (4.44%) compartments. cdc.gov Due to the presence of the butyl group, this compound is more hydrophobic than unsubstituted nitrophenol, which would likely lead to a greater tendency to adsorb to soil organic matter and sediment.
Table 1: Environmental Distribution and Fate of Related Nitrophenols
| Compound | Predicted Distribution | Atmospheric Half-Life | Key Fate Processes |
|---|---|---|---|
| 4-Nitrophenol | Air: 0.0006% Water: 94.6% Soil: 0.95% Sediment: 4.44% cdc.gov | 3–18 days cdc.gov | Photolysis, Biodegradation, Reaction with OH radicals cdc.gov |
| Dinoseb (2-sec-butyl-4,6-dinitrophenol) | Persistent in water canada.ca | ~2.65 days (reaction with OH radicals) canada.ca | Photolysis in water (moderate), Slow biodegradation canada.ca |
Atmospheric Fate Processes: Photolysis, Settling, Wet Deposition
Microbial Degradation and Bioremediation Mechanisms
The microbial breakdown of nitrophenols is a key process in their environmental remediation. While these compounds can be recalcitrant, numerous microorganisms have demonstrated the ability to degrade them. researchgate.net
Research on related compounds shows that bacteria can utilize nitrophenols as their sole source of carbon and energy. acs.org For example, Rhodococcus imtechensis strain RKJ300 can degrade 4-nitrophenol, 2-chloro-4-nitrophenol (B164951), and 2,4-dinitrophenol. acs.org The degradation of 4-nitrophenol often proceeds through two main pathways:
Oxidative Pathway : The nitro group is removed, and the aromatic ring is hydroxylated, leading to intermediates like hydroquinone (B1673460), which are then cleaved.
Reductive Pathway : The nitro group is first reduced to an amino group, forming an aminophenol (e.g., 4-aminophenol (B1666318) from 4-nitrophenol). This is followed by deamination and ring cleavage.
Studies on the bioremediation of dinoseb-contaminated soils found that degradation was most effective under anaerobic conditions. asm.org The process involved creating anaerobic conditions by adding a carbon source (like a starchy by-product), which stimulated a microbial consortium capable of completely degrading the compound. asm.org Similarly, the degradation of 4-chloro-2-nitrophenol (B165678) by Exiguobacterium sp. PMA was found to proceed via reduction to 4-chloro-2-aminophenol, followed by dehalogenation to 2-aminophenol. researchgate.net
It is highly probable that this compound can be degraded by similar microbial consortia through analogous reductive and/or oxidative pathways. The effectiveness of bioremediation would likely depend on environmental conditions such as pH, temperature, oxygen levels, and the presence of a microbial community adapted to such compounds. researchgate.net
Table 2: Examples of Microorganisms Involved in Nitrophenol Biodegradation
| Microorganism | Nitrophenol Degraded | Isolation Source | Reference |
|---|---|---|---|
| Rhodococcus imtechensis RKJ300 | 4-Nitrophenol, 2-Chloro-4-nitrophenol, 2,4-Dinitrophenol | Pesticide-contaminated soil | acs.org |
| Exiguobacterium sp. PMA | 4-Chloro-2-nitrophenol | Chemically-contaminated site | researchgate.net |
| Bacterial Consortium (Brevibacterium sp., Pseudomonas sp., etc.) | 4-Nitrophenol | Pesticide-contaminated agricultural soil | researchgate.net |
| Anaerobic Microbial Consortium | Dinoseb (2-sec-butyl-4,6-dinitrophenol) | Contaminated soil | asm.org |
Identification and Characterization of Microbial Strains Involved in Alkylnitrophenol Catabolism
A variety of microbial strains, encompassing both bacteria and fungi, have been identified for their ability to degrade alkylphenols and nitrophenols. While specific studies on this compound are limited, the extensive research on related compounds provides a strong basis for understanding the types of microorganisms likely involved in its catabolism.
Bacterial Strains:
The genus Pseudomonas is frequently cited for its metabolic versatility towards aromatic compounds, including various alkylphenols. rsc.org Several strains have been shown to degrade short, medium, and long-chain alkylphenols. scispace.comresearchgate.net For example, Pseudomonas sp. strain KL28 can utilize 4-n-alkylphenols (C1–C5), and Pseudomonas sp. strain MS-1 is capable of degrading ortho-substituted alkylphenols like 2-sec-butylphenol. microbiologyresearch.orgnih.gov Other notable bacterial genera include Sphingomonas, Stenotrophomonas, and Bacillus, which have been isolated for their 4-nonylphenol (B119669) degrading capabilities. researchgate.net The genus Rhodococcus is also significant, with strains like Rhodococcus rhodochrous EP4 being effective in degrading 4-ethylphenol. frontiersin.org Furthermore, Arthrobacter sp. strain JS443 has been isolated for its ability to degrade p-nitrophenol. nih.gov
Fungal Strains:
Fungi, particularly white-rot fungi, are also effective in the degradation of phenolic compounds. Trametes versicolor has demonstrated the ability to degrade p-nitrophenol, reducing its concentration significantly over time, with laccase being a key extracellular enzyme involved. researchgate.net Caldariomyces fumago and Curvularia sp. have shown high efficiency in degrading halogenated nitrophenols, such as 2-chloro-4-nitrophenol and 5-fluoro-2-nitrophenol. mdpi.com The lignin-degrading fungus Phanerochaete chrysosporium is also known to metabolize 4-nitrophenol. nih.gov
The following table summarizes some of the key microbial strains involved in the degradation of related alkylphenol and nitrophenol compounds.
| Microorganism | Compound(s) Degraded | Key Findings |
| Pseudomonas sp. strain KL28 | 3- and 4-alkylphenols (including C1-C5) | Degrades via a meta-cleavage pathway involving a multicomponent phenol (B47542) hydroxylase. microbiologyresearch.org |
| Pseudomonas sp. strain MS-1 | 2-sec-butylphenol and other 2-alkylphenols | Degrades via a meta-cleavage pathway, showing a preference for ortho-substituted alkylphenols. nih.gov |
| Rhodococcus rhodochrous EP4 | 4-ethylphenol, 4-propylphenol | Utilizes a two-component alkylphenol hydroxylase for initial degradation. frontiersin.org |
| Arthrobacter sp. strain JS443 | p-nitrophenol | Degrades PNP with stoichiometric release of nitrite, forming 1,2,4-benzenetriol (B23740) as an intermediate. nih.gov |
| Sphingomonas sp. | 4-nonylphenol | Frequently isolated genus for the degradation of long-chain alkylphenols. researchgate.net |
| Trametes versicolor | p-nitrophenol | Reduces 0.5 mM NP concentration by 92% in 25 days, with laccase as the primary enzyme. researchgate.net |
| Caldariomyces fumago | Halogenated nitrophenols | Capable of degrading high concentrations (up to 1 mM) of chlorinated nitrophenols. mdpi.com |
| Cupriavidus sp. strain CNP-8 | 2,6-dibromo-4-nitrophenol (B181593) | Utilizes the compound as a sole source of carbon, nitrogen, and energy. doi.org |
Kinetic Models of Microbial Degradation (e.g., Haldane Inhibition Model)
The kinetics of microbial degradation of inhibitory compounds like nitrophenols are often described by the Haldane inhibition model. This model is an extension of the Monod model and accounts for the inhibitory effect of the substrate at high concentrations. doi.orgusm.my The specific growth rate (μ) in the Haldane model is expressed as:
μ = (μ_max * S) / (K_s + S + (S^2 / K_i))
Where:
μ_max is the maximum specific growth rate (h⁻¹)
S is the substrate concentration (mg/L or mM)
K_s is the half-saturation constant (mg/L or mM), representing the substrate concentration at which the growth rate is half of μ_max.
K_i is the inhibition constant (mg/L or mM), indicating the concentration at which the substrate begins to inhibit microbial growth. doi.orgnih.gov
Studies on the biodegradation of various nitrophenols and chlorophenols have successfully applied the Haldane model to describe their kinetics. For example, the degradation of 2,6-dibromo-4-nitrophenol (2,6-DBNP) by Cupriavidus sp. strain CNP-8 was found to conform to the Haldane model. doi.org Similarly, the biodegradation of 2-chloro-4-nitrophenol (2C4NP) by the same strain also followed Haldane kinetics. nih.gov The degradation of p-nitrophenol (PNP) by acclimated activated sludge has also been well-described by this model, highlighting the inhibitory nature of PNP at higher concentrations. usm.my
The following table presents the Haldane kinetic parameters determined for the biodegradation of various nitrophenol compounds by different microbial systems.
| Compound | Microorganism/System | μ_max (h⁻¹) | K_s (mM) | K_i (mM) |
| 2,6-dibromo-4-nitrophenol (2,6-DBNP) | Cupriavidus sp. strain CNP-8 | 0.096 | 0.05 | 0.31 |
| 2-chloro-4-nitrophenol (2C4NP) | Cupriavidus sp. strain CNP-8 | 0.148 | 0.022 | 0.72 |
| p-nitrophenol (PNP) | Acclimated activated sludge | 0.1346 | 0.793 (110.3 mg/L) | 0.457 (63.58 mg/L) |
Note: K_s and K_i values for PNP were converted from mg/L to mM for comparison, using a molar mass of 139.11 g/mol .
The values in the table demonstrate that the specific kinetic parameters vary depending on the specific compound and the microbial strain involved. The K_i value is particularly important as it quantifies the toxicity of the compound to the degrading microorganisms. usm.my A lower K_i value indicates a stronger inhibitory effect at lower concentrations. The ratio of K_s/K_i can also be used to illustrate the degree of inhibition. usm.my
Advanced Remediation Technologies and Mechanistic Principles
Photocatalytic Degradation in Aqueous Media
Photocatalytic degradation is an advanced oxidation process (AOP) that has shown significant promise for the complete mineralization of persistent organic pollutants like alkylphenols. arabjchem.org The most commonly used photocatalyst is titanium dioxide (TiO₂), which is valued for its chemical stability, biocompatibility, and excellent photo-activity. unimi.it
The fundamental mechanism of TiO₂ photocatalysis involves the generation of electron-hole pairs upon irradiation with UV light. lidsen.com These charge carriers migrate to the catalyst surface and initiate redox reactions. The holes (h⁺) can directly oxidize organic molecules or react with water to produce highly reactive hydroxyl radicals (•OH). The electrons (e⁻) can react with adsorbed oxygen to form superoxide (B77818) radicals (•O₂⁻), which can also contribute to the degradation process. mdpi.com These reactive oxygen species (ROS) are non-selective and can break down complex organic structures into simpler, less harmful compounds, ultimately leading to mineralization (conversion to CO₂, H₂O, and mineral acids). tudublin.ie
The efficiency of photocatalytic degradation can be enhanced by modifying the photocatalyst. For instance, doping TiO₂ with metals or non-metals can extend its light absorption into the visible range and improve charge separation. tudublin.ie Composites of TiO₂ with other materials, such as graphene, have been shown to enhance photocatalytic activity by providing a larger surface area and trapping electrons, which hinders the recombination of electron-hole pairs. researchgate.net The degradation of 4-nitrophenol has been successfully achieved using various photocatalytic systems, including CeO₂-TiO₂ nanocomposites, VO(TPP)–TiO₂ composites, and Ag/ZnO heterojunctions under visible light. lidsen.combohrium.comscilit.com
The Langmuir-Hinshelwood (L-H) model is often used to describe the kinetics of photocatalytic degradation on a catalyst surface. mdpi.com The rate of degradation is dependent on factors such as catalyst concentration, initial pollutant concentration, pH, and the intensity of light irradiation. mdpi.commdpi.com
Electrocatalytic and Homogeneous Catalysis for Abatement
Electrocatalytic Abatement:
Electrocatalysis offers a clean and efficient method for the transformation of nitrophenols. The process involves the reduction of the nitro group at a cathode surface, typically converting it to the less toxic aminophenol. mdpi.com The effectiveness of this process is highly dependent on the electrode material. Noble metals like gold (Au) and silver (Ag) are effective electrocatalysts due to their high activity for 4-nitrophenol reduction and low capacity for the competing hydrogen evolution reaction. mdpi.comiieta.org
Recent research has focused on developing novel electrode materials to improve efficiency and reduce costs. For example, free-standing copper nanowire (CuNW) electrodes have demonstrated enhanced electrocatalytic activity for 4-nitrophenol reduction compared to conventional copper electrodes. iieta.org Metal-organic frameworks (MOFs), such as Ni-MOF grown on nickel foam, have also been shown to be efficient catalysts. rsc.orgrsc.org In this system, coordinated water molecules in the MOF structure can form hydrogen bonds with the nitro group of 4-nitrophenol, leading to a self-enrichment of the pollutant at the catalyst surface and enhancing the reaction rate. rsc.org
Homogeneous Catalysis:
Homogeneous catalysis, particularly through Fenton and Fenton-like reactions, is another powerful advanced oxidation process for the degradation of alkylphenols. The classic Fenton reaction involves the use of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH) in an acidic medium.
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
These hydroxyl radicals are potent oxidizing agents that can effectively degrade a wide range of organic pollutants. The Fenton process has been studied for the removal of various alkylphenols from industrial wastewater. researchgate.net The efficiency of the process is influenced by parameters such as the concentrations of Fe²⁺ and H₂O₂, pH, and reaction time.
Adsorption onto Novel Materials
Adsorption is a widely used and effective technology for removing organic pollutants like alkylnitrophenols from water. arabjchem.org The process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent). Activated carbon is a conventional adsorbent known for its high surface area and porosity, making it effective for removing various organic compounds, including alkylphenols. rsc.orgnih.gov
In recent years, there has been a growing interest in developing novel, low-cost adsorbents from various waste materials. Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a promising adsorbent. utp.edu.my Biochar derived from materials like pine sawdust and Platanus orientalis leaves has shown high adsorption capacities for p-nitrophenol. nih.govrsc.orgrsc.org
The adsorption capacity and mechanism are influenced by the properties of both the adsorbent and the adsorbate, as well as the solution chemistry (e.g., pH). The adsorption of p-nitrophenol onto biochar can involve a combination of physical adsorption and chemisorption, including mechanisms such as electrostatic interactions, hydrogen bonding, and π-π interactions between the aromatic rings of the pollutant and the biochar surface. nih.govresearchgate.net The process is often well-described by kinetic models like the pseudo-second-order model and isotherm models like the Langmuir or Freundlich models. utp.edu.mynih.gov
The following table summarizes the maximum adsorption capacities of different biochars for p-nitrophenol.
| Adsorbent | Source Material | Activation/Modification | Max. Adsorption Capacity (mg/g) | Conditions |
| PLB | Platanus orientalis L. leaves | KOH activation | 622.73 | 298 K |
| Biochar | Not specified | ZnCl₂ activation | 703.5 | 500°C activation |
| Magnetic Activated Carbon | Not specified | Magnetic modification | 95% removal of 5-10 mg/L 4-octylphenol | 0.1 g/L adsorbent dose |
The data indicates that both the source material and the activation method significantly impact the adsorption performance of biochar. Furthermore, modifying adsorbents, for instance by creating magnetic activated carbons, can facilitate their recovery and reuse, adding to the sustainability of the process. nih.gov
Advanced Applications of 4 Butyl 2 Nitrophenol in Chemical Research
Model Reaction Systems in Catalysis Research
The reduction of nitrophenols is a benchmark reaction frequently employed to evaluate the efficiency of new catalysts. acs.org In this context, 4-butyl-2-nitrophenol serves as an excellent model substrate for in-depth investigations into catalyst performance and reaction dynamics.
Probing Nanocatalyst Activity and Mechanisms
The catalytic reduction of nitrophenols, such as this compound, is a widely used model reaction to assess the activity of nanocatalysts. acs.orgrsc.orgrsc.orgnih.gov The progress of the reaction can be conveniently monitored using UV-vis spectroscopy. rsc.orgnih.gov In a typical experiment, the addition of a reducing agent like sodium borohydride (B1222165) (NaBH4) to an aqueous solution of a nitrophenol results in the formation of the corresponding nitrophenolate ion, which exhibits a distinct absorption peak. rsc.orgnih.gov Upon introduction of a nanocatalyst, the intensity of this peak decreases, while a new peak corresponding to the formation of the aminophenol product appears, allowing for the calculation of reaction kinetics. rsc.orgmdpi.com
The catalytic activity is often evaluated by determining the apparent rate constant (k_app) from the pseudo-first-order kinetics. rsc.orgmdpi.com For instance, studies have investigated the catalytic reduction of nitrophenols using various nanocatalysts, including gold nanoparticles stabilized by ionic liquids and copper(I) oxide nanocrystals. acs.orgrsc.org The Langmuir–Hinshelwood model is often employed to describe the mechanism, which involves the adsorption of both the nitrophenol and the reducing agent onto the catalyst surface, followed by the surface reaction. acs.orgrsc.org
| Nanocatalyst | Substrate | Apparent Rate Constant (k_app) | Activation Energy (Ea) | Reference |
| Au@[C4C16Im]Br | 4-nitrophenol (B140041) | 1.10 × 10⁻⁴ s⁻¹ | 99.40 kJ mol⁻¹ | nih.gov |
| Au@[C4C16Im]Br | 2-nitrophenol (B165410) | 7.73 × 10⁻⁵ s⁻¹ | 100.59 kJ mol⁻¹ | nih.gov |
| p(AMPS)-Cu(0) | 4-nitrophenol | 0.1032 min⁻¹ | 28.2 kJ mol⁻¹ | researchgate.net |
| p(AMPS)-Cu(0) | 2-nitrophenol | - | 39.2 kJ mol⁻¹ | researchgate.net |
| eHA@α-Ni(OH)2-B | 4-nitrophenol | 1.458 × 10⁻² s⁻¹ | - | acs.org |
Investigation of Electron Transfer Processes in Reduction Reactions
The reduction of this compound is a valuable model for studying electron transfer processes. The nitro group can be reduced to an amino group through a series of steps involving electron and proton transfers. evitachem.com This transformation is central to understanding the mechanisms of various reducing agents and catalytic systems. evitachem.com The presence of the butyl group can influence the steric environment around the nitro group, providing insights into how substituent effects modulate electron transfer rates and reaction pathways. solubilityofthings.com
Research has shown that the reduction of the nitro group is a key reaction, often carried out using reagents like hydrogen gas with a palladium catalyst or sodium borohydride. The mechanism involves the transfer of electrons from the reducing agent to the nitro group, leading to its conversion to an amino functionality. evitachem.com This process is fundamental in the synthesis of aminophenol derivatives, which are important intermediates.
Intermediates in Complex Organic Synthesis Research
Beyond its role in catalysis studies, this compound is a versatile intermediate in the synthesis of more complex organic molecules. solubilityofthings.com Its functional groups—the hydroxyl, nitro, and butyl groups—offer multiple reaction sites for elaboration. solubilityofthings.com
The nitro group can be readily reduced to an amine, which can then undergo a wide range of transformations, such as diazotization followed by coupling reactions to form azo dyes. evitachem.com The phenolic hydroxyl group can be alkylated, acylated, or otherwise modified. The aromatic ring itself is subject to further electrophilic substitution, with the existing substituents directing the position of incoming groups. This synthetic versatility makes this compound a valuable building block for researchers aiming to construct intricate molecular architectures for applications in pharmaceuticals, agrochemicals, and materials science. evitachem.com
Probes for Environmental Monitoring Methodologies
The detection of nitrophenolic compounds in the environment is of significant concern due to their toxicity. rsc.org this compound can serve as a model analyte in the development of new analytical methods for monitoring such pollutants. For instance, microbial fuel cells (MFCs) have been investigated as potential sensors for the online detection of toxic compounds like 4-nitrophenol. frontiersin.org In these systems, the presence of the toxicant inhibits the metabolic activity of the microorganisms, leading to a measurable drop in the electrical current generated. frontiersin.org By correlating the concentration of this compound with the observed electrical signal, researchers can develop and calibrate sensitive and real-time monitoring devices for water quality assessment. frontiersin.org
Furthermore, various sensor technologies are being explored for environmental monitoring of organic compounds, including miniature chemical flow probes and sensors based on dielectrophoresis or surface acoustic wave technology. mdpi.com While not specifically mentioning this compound, the principles behind these technologies could be adapted for its detection.
Future Research Directions and Methodological Challenges for Alkylnitrophenols
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of nitrophenols often involves harsh conditions and the use of environmentally challenging reagents. A primary focus of future research is the development of greener, more sustainable synthetic methodologies. This includes exploring alternative nitrating agents, solvent-free reaction conditions, and the use of catalysts that can be easily recovered and reused.
Recent studies have shown promise in the selective nitration of phenols by controlling physical parameters like temperature and nitric acid dilution, which can lead to high yields without the need for costly and hazardous catalysts or solvents. ppaspk.orgpaspk.org For instance, reacting phenol (B47542) with diluted nitric acid at a controlled temperature has been shown to produce nitrophenols with high selectivity, offering a cleaner and more economical production route. ppaspk.orgpaspk.org This approach minimizes the use of chemicals and advanced instrumentation, making it an attractive option for industrial-scale production. ppaspk.orgpaspk.org
Furthermore, research into novel catalytic systems is paving the way for more efficient and selective syntheses. The use of heterogeneous catalysts, such as metal oxides supported on various materials, is being explored to facilitate the nitration of phenols under milder conditions. researchgate.net These catalysts offer the advantage of easy separation from the reaction mixture, reducing waste and allowing for their reuse. The continuous synthesis of related compounds, such as paracetamol from 4-nitrophenol (B140041), highlights the potential for developing intensified and greener production processes. acs.org
Table 1: Comparison of Synthetic Approaches for Nitrophenols
| Synthetic Method | Key Features | Advantages | Research Focus |
|---|---|---|---|
| Conventional Nitration | Use of concentrated nitric and sulfuric acids. | Well-established, high conversion. | Improving selectivity, reducing acid waste. |
| Controlled Parameter Synthesis | Precise control of temperature and reagent concentration. ppaspk.orgpaspk.org | Economical, environmentally cleaner, no catalyst needed. ppaspk.orgpaspk.org | Optimization for various substituted phenols. |
| Heterogeneous Catalysis | Use of solid acid catalysts (e.g., supported metal oxides). researchgate.net | Catalyst reusability, milder reaction conditions. researchgate.net | Development of more active and selective catalysts. |
| Continuous Flow Synthesis | Reaction occurs in a continuously flowing stream. acs.org | Improved safety, scalability, and process control. acs.org | Application to a wider range of nitrophenol derivatives. |
Integration of Advanced Analytical Techniques for Real-Time Monitoring
The detection and quantification of alkylnitrophenols in various environmental matrices present a significant analytical challenge. Traditional methods often involve complex and time-consuming sample preparation steps. niagara-project.eu Future research is therefore directed towards the development and integration of advanced analytical techniques that allow for real-time, in-situ monitoring of these compounds.
The use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become increasingly prevalent for the analysis of alkylphenols due to its high sensitivity and selectivity. nih.govpsu.edu However, the need for faster and more portable methods has spurred interest in the development of novel sensors. Electrochemical sensors, particularly those based on nanomaterials like graphene, offer a promising alternative for the rapid detection of alkylphenols. nanografi.comerudit.org These sensors can provide real-time data, which is crucial for monitoring the effectiveness of water treatment processes and for early detection of contamination events. nanografi.comresearchgate.net
Optical biosensors, which utilize changes in light properties upon interaction with a target analyte, are also emerging as powerful tools for water quality monitoring. niagara-project.eu These devices, often incorporating nanophotonic chips, can detect pollutants at very low concentrations within minutes. niagara-project.eu The integration of metal-organic frameworks (MOFs) into nanophotonic sensors has shown potential for the direct and rapid detection of small organic pollutants in water, without the need for sample pretreatment. acs.org
Table 2: Advanced Analytical Techniques for Alkylnitrophenol Monitoring
| Technique | Principle | Advantages | Future Directions |
|---|---|---|---|
| LC-MS/MS | Separation by liquid chromatography, detection by mass spectrometry. nih.govpsu.edu | High sensitivity and specificity. nih.govpsu.edu | Development of faster methods with reduced sample preparation. nih.gov |
| Electrochemical Nanosensors | Detection based on electrochemical reactions at a nanosensor surface. nanografi.comerudit.org | Rapid, low-cost, and portable. erudit.org | Improving selectivity and long-term stability in complex matrices. nanografi.com |
| Optical Biosensors | Detection based on changes in light properties upon analyte binding. niagara-project.eu | Real-time, highly sensitive, and label-free detection. niagara-project.euacs.org | Multiplexing for simultaneous detection of multiple pollutants. niagara-project.eu |
| Real-time VOC Analyzers | Continuous monitoring of volatile organic compounds. waterrf.org | Immediate detection of airborne pollutants. waterrf.org | Lowering detection limits and expanding the range of detectable compounds. waterrf.org |
Multi-Scale Computational Modeling of Environmental and Reaction Pathways
Understanding the environmental fate and reaction pathways of alkylnitrophenols is crucial for assessing their potential risks. Multi-scale computational modeling offers a powerful tool to simulate and predict the behavior of these compounds at various levels, from molecular interactions to large-scale environmental transport. sustainability-directory.com
At the molecular level, quantum mechanics and molecular dynamics simulations can provide insights into the mechanisms of formation, degradation, and interaction of alkylnitrophenols with other molecules and environmental surfaces. nih.govindiascienceandtechnology.gov.in These computational methods can help in designing new materials for the remediation of these pollutants by predicting their adsorption and catalytic conversion. nih.govindiascienceandtechnology.gov.in For example, modeling can be used to screen potential adsorbent materials or to understand the catalytic activity of different nanoparticles for the degradation of nitrophenols. mdpi.comrsc.org
On a larger scale, multimedia mass-balance models can be used to track the transport and distribution of alkylnitrophenols in different environmental compartments such as air, water, and soil. acs.org These models integrate data on chemical properties, environmental conditions, and emission sources to predict the long-range transport and persistence of these pollutants. acs.org The integration of quantitative structure-property relationship (QSPR) models, which predict the physicochemical properties and environmental fate of chemicals based on their molecular structure, can further enhance the predictive power of these environmental fate models. frontiersin.orgnih.govresearchgate.net
Table 3: Computational Modeling Approaches for Alkylnitrophenols
| Modeling Scale | Computational Method | Key Insights | Methodological Challenges |
|---|---|---|---|
| Microscopic/Molecular | Quantum Mechanics, Molecular Dynamics. nih.govindiascienceandtechnology.gov.in | Reaction mechanisms, pollutant-surface interactions, toxicity prediction. nih.govnih.gov | Accuracy of force fields, computational cost for large systems. acs.org |
| Mesoscopic | Coarse-Grained Simulations, Dissipative Particle Dynamics. nih.gov | Formation and behavior of pollutant aggregates, interactions with complex interfaces. nih.gov | Systematic parameterization, bridging with atomistic simulations. acs.org |
| Macroscopic/Environmental | Multimedia Mass-Balance Models, Fate and Transport Models. acs.orgtaylorfrancis.com | Environmental distribution, persistence, long-range transport potential. acs.org | Data availability for model parameterization, uncertainty propagation. sustainability-directory.com |
| Integrated/Predictive | QSAR/QSPR Models. nih.govresearchgate.net | Prediction of physicochemical properties and toxicity from molecular structure. nih.govresearchgate.net | Applicability domain of models, validation with experimental data. nih.gov |
Exploration of Structure-Reactivity Relationships in Novel Catalytic Systems
The development of efficient catalytic systems for the transformation and degradation of alkylnitrophenols is a key area of research. A fundamental understanding of the relationship between the structure of a catalyst and its reactivity is essential for designing highly active and selective catalysts.
Future research will focus on elucidating the structure-reactivity relationships in novel catalytic systems, including nanocatalysts and enzyme-mimicking catalysts. For example, the catalytic activity of metal nanoparticles in the reduction of nitrophenols is highly dependent on their size, shape, and composition. nih.govresearchgate.net By systematically varying these parameters and correlating them with catalytic performance, it is possible to design more efficient catalysts. researchgate.net
The use of advanced spectroscopic and microscopic techniques, in combination with computational modeling, will be crucial for characterizing the active sites of catalysts and understanding the reaction mechanisms at a molecular level. nih.gov For instance, high-field NMR spectroscopy can be used to identify different active sites in zeolite catalysts and to probe their interaction with reactant molecules. nih.gov This detailed understanding can guide the rational design of catalysts with improved performance. Furthermore, the study of structure-reactivity relationships in enzymatic and biomimetic systems can provide inspiration for the development of new, highly selective catalysts for the transformation of alkylnitrophenols. nih.govnsf.gov
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-tert-butyl-2-nitrophenol in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and chemical goggles due to its irritant properties. Work in a fume hood to minimize inhalation risks, as advised in safety data sheets (SDS). Storage should be in a cool, dry place away from oxidizing agents and reducing substances to prevent unintended reactions. Refer to GHS classifications for hazard mitigation (e.g., WGK 3 indicates severe aquatic toxicity) .
Q. How can 4-butyl-2-nitrophenol be synthesized, and what purification techniques are effective?
- Methodological Answer : A common route involves nitration of 4-butylphenol using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Confirm purity using HPLC (C18 column, UV detection at 254 nm) .
Q. What analytical methods are suitable for characterizing this compound?
- Methodological Answer : Use NMR (¹H and ¹³C) to confirm substituent positions: the nitro group at C2 and tert-butyl at C4. IR spectroscopy identifies NO₂ stretching (~1520 cm⁻¹) and phenolic O–H (~3400 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion confirmation (C₁₀H₁₃NO₃, m/z 195.1) .
Q. What factors influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability is pH-dependent. Under acidic conditions (pH < 3), the phenolic group protonates, reducing reactivity. Above pH 7, deprotonation increases susceptibility to nucleophilic attack. Store solutions in amber vials to prevent photodegradation, as nitroaromatics are light-sensitive .
Q. What preliminary toxicity assessments are recommended for this compound?
- Methodological Answer : Conduct in vitro cytogenicity assays (e.g., OECD Test Guideline 473) to assess chromosomal aberrations in mammalian cells (e.g., CHO-K1). Use concentrations ≤10 µg/mL to avoid cytotoxicity, and include positive controls (e.g., mitomycin C) .
Advanced Research Questions
Q. How can mechanistic insights into this compound’s genotoxicity be investigated?
- Methodological Answer : Combine comet assays (single-cell gel electrophoresis) with γH2AX foci staining to quantify DNA strand breaks and repair kinetics. Pair this with metabolomic profiling (LC-MS) to identify reactive metabolites (e.g., quinone intermediates) that may drive oxidative DNA damage .
Q. What computational approaches predict the environmental fate of this compound?
- Methodological Answer : Apply Quantitative Structure-Property Relationship (QSPR) models to estimate biodegradation half-lives and partition coefficients (log Kow). Molecular dynamics simulations can predict interactions with soil organic matter, critical for assessing persistence .
Q. How do conflicting data on its ecotoxicity arise, and how should they be resolved?
- Methodological Answer : Discrepancies may stem from assay variability (e.g., bacterial vs. algal toxicity models). Validate using tiered testing: start with Daphnia magna acute toxicity (OECD 202), then proceed to Lemna minor growth inhibition (OECD 221). Cross-reference with EPA HPV guidelines to standardize protocols .
Q. What catalytic applications exist for this compound in organic synthesis?
- Methodological Answer : Explore its use as a nitroaryl directing group in C–H activation reactions. For example, Pd-catalyzed coupling with arylboronic acids under mild conditions (50°C, DMF). Monitor reaction progress via TLC and isolate products using flash chromatography .
Q. How can advanced spectroscopy resolve ambiguities in its photodegradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
